molecular formula C26H29N5O2S B6489819 N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1358629-02-3

N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B6489819
CAS No.: 1358629-02-3
M. Wt: 475.6 g/mol
InChI Key: QAUUSWFSXFWZBW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a pyrazolo[4,3-d]pyrimidinone core substituted with a sulfanyl-linked acetamide moiety. Key structural elements include:

  • A pyrazolo-pyrimidinone scaffold with ethyl, methyl, and 2-phenylethyl substituents at positions 1, 3, and 6, respectively.
  • A thioether bridge (-S-) at position 5, connecting the core to a 2-[(2,3-dimethylphenyl)amino]-2-oxoethyl group.

This compound’s design aligns with pharmacophore strategies targeting enzyme inhibition or receptor modulation, where the sulfanyl and acetamide groups may enhance binding affinity or pharmacokinetic properties .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2S/c1-5-31-24-23(19(4)29-31)28-26(30(25(24)33)15-14-20-11-7-6-8-12-20)34-16-22(32)27-21-13-9-10-17(2)18(21)3/h6-13H,5,14-16H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUUSWFSXFWZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Scaffold Variations

  • N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide (Compound A, ) :

    • Differs in the N-ethyl vs. N-(2,3-dimethylphenyl) substitution on the acetamide.
    • 4-Methylbenzyl at position 6 vs. 2-phenylethyl in the target compound.
    • These substitutions may alter steric bulk and hydrophobicity, impacting target selectivity .
  • N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (Compound B, ): Replaces the pyrazolo-pyrimidinone core with a benzothieno-pyrimidine scaffold.

Substituent-Driven Pharmacokinetic Modifications

  • Methyl sulfonamide derivatives () :
    • Methyl sulfonamide substituents improve oral bioavailability by reducing first-pass metabolism. The target compound’s sulfanyl group may similarly enhance solubility and absorption .
  • Trifluoroethylation () :
    • In CGRP antagonists, trifluoroethylation at the N-1 position improved oral bioavailability. The target compound’s 2-phenylethyl group may balance lipophilicity for CNS penetration .

Computational Similarity Analysis

Tanimoto and Dice Coefficients

  • Tanimoto coefficients (0.5–0.7 range) and Dice indices are used to quantify structural similarity between the target compound and known inhibitors .
  • For example, aglaithioduline () showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto-based fingerprinting. Comparable methods could identify the target compound’s analogues .

Murcko Scaffold Clustering ()

  • Compounds sharing the pyrazolo-pyrimidinone Murcko scaffold (e.g., Compound A) form distinct clusters in chemical space networks.
  • Edge criteria (Tanimoto ≥0.5) suggest the target compound’s 2-phenylethyl and 2,3-dimethylphenyl groups introduce moderate divergence from analogues .

Bioactivity and Mode of Action

Bioactivity Profiling ()

  • Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) links structural similarity to shared protein targets. The target compound’s sulfanyl-acetamide motif may align with kinase or protease inhibitors .

Docking Affinity Variability ()

  • Minor structural changes (e.g., benzyl vs. phenylethyl) significantly alter docking scores due to interactions with binding-pocket residues. The 2-phenylethyl group in the target compound may optimize hydrophobic contacts .

Comparative Data Table

Compound Name / ID Core Scaffold Key Substituents Similarity Index (Tanimoto) Notable Properties
Target Compound Pyrazolo[4,3-d]pyrimidinone 2-Phenylethyl, 2,3-dimethylphenylacetamide N/A Predicted enhanced solubility (sulfanyl)
Compound A () Pyrazolo[4,3-d]pyrimidinone 4-Methylbenzyl, N-ethylacetamide ~0.65* Higher lipophilicity
Compound B () Benzothieno[2,3-d]pyrimidine 4-Methoxyphenyl, 2-ethylphenylacetamide ~0.55* Improved metabolic stability (methoxy)
Aglaithioduline () Linear polyketide Hydroxamate, aliphatic chain 0.70 (vs. SAHA) HDAC inhibition

*Inferred based on Murcko scaffold and fingerprint comparisons .

Structure-Activity Relationship (SAR) Insights

  • Sulfanyl Linker : Critical for hydrogen bonding or metal coordination in enzyme active sites .
  • Acetamide N-Substituents : Bulky groups (e.g., 2,3-dimethylphenyl ) may reduce off-target interactions .
  • Phenylethyl vs. Benzyl : Longer alkyl chains (e.g., 2-phenylethyl) enhance membrane permeability but may reduce metabolic stability .

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